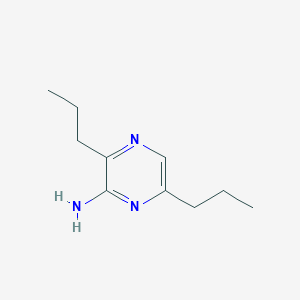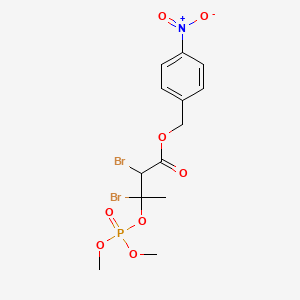![molecular formula C9H6ClN2O2Rh B13774609 (SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium is a coordination compound featuring a rhodium center coordinated to a 1H-pyrrolo[2,3-b]pyridine ligand, two carbonyl groups, and a chloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium typically involves the reaction of rhodium trichloride with 1H-pyrrolo[2,3-b]pyridine in the presence of carbon monoxide. The reaction is carried out under an inert atmosphere, often using a Schlenk line or glovebox to prevent oxidation. The reaction conditions usually include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of rhodium and carbon monoxide, which are both hazardous materials.
Análisis De Reacciones Químicas
Types of Reactions
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as phosphines or amines.
Oxidative Addition: The rhodium center can participate in oxidative addition reactions, which are crucial in catalytic cycles.
Reductive Elimination: This compound can also undergo reductive elimination, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and halides. The reactions are typically carried out under inert atmospheres to prevent oxidation of the rhodium center.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-ligated rhodium complexes, while oxidative addition reactions can produce higher oxidation state rhodium species.
Aplicaciones Científicas De Investigación
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium involves coordination to target molecules through its rhodium center. In catalysis, the rhodium center facilitates various bond-forming and bond-breaking processes. In medicinal applications, the compound can bind to DNA or proteins, disrupting their normal function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine)iridium: Similar in structure but with iridium instead of rhodium.
Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine)platinum: Platinum analog with similar coordination environment.
Uniqueness
(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium is unique due to the specific electronic properties of rhodium, which make it particularly effective in catalytic applications. Its ability to undergo oxidative addition and reductive elimination reactions efficiently sets it apart from its iridium and platinum analogs .
Propiedades
Fórmula molecular |
C9H6ClN2O2Rh |
|---|---|
Peso molecular |
312.51 g/mol |
InChI |
InChI=1S/C7H6N2.2CO.ClH.Rh/c1-2-6-3-5-9-7(6)8-4-1;2*1-2;;/h1-5H,(H,8,9);;;1H;/q;2*-1;;+3/p-1 |
Clave InChI |
DTEHUEUOLFNAAQ-UHFFFAOYSA-M |
SMILES canónico |
[C-]=O.[C-]=O.C1=CC2=C(NC=C2)N=C1.Cl[Rh+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)








![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
